molecular formula C16H12N2O2S B2379994 N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 868377-67-7

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No.: B2379994
CAS No.: 868377-67-7
M. Wt: 296.34
InChI Key: OWKNVOQQKYGGQL-MSUUIHNZSA-N
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Description

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H12N2O2S and its molecular weight is 296.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The compound has been utilized in the synthesis of various heterocyclic compounds. For example, Aleksandrov et al. (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which involved the treatment of N-(1-Naphthyl)furan-2-carboxamide with P2S5 and subsequent oxidation. This compound underwent various electrophilic substitution reactions including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). Similarly, El’chaninov et al. (2018) synthesized 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and performed transformations like formylation and acylation on it (El’chaninov, Aleksandrov & Stepanov, 2018).

Antitumor Potential

The compound has also shown relevance in antitumor research. Matiichuk et al. (2020) explored the antitumor properties of derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde. Their research uncovered a lead compound with superior efficacy compared to reference drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).

Biological and Antimicrobial Activity

Patel and Shaikh (2010) synthesized 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, which exhibited notable antimicrobial activity against various bacteria and fungi (Patel & Shaikh, 2010). Additionally, Incerti et al. (2017) developed N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides with potent antimicrobial properties, highlighting the therapeutic potential of benzothiazole derivatives (Incerti et al., 2017).

Spectroscopic and Structural Studies

Significant research has been conducted on the spectroscopic and structural characteristics of benzothiazole derivatives. Zhao and Zhou (2009) described the crystal structure of a related compound, providing insights into intermolecular interactions and molecular geometry (Zhao & Zhou, 2009).

Chemosensory Applications

Wang et al. (2015) developed coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds demonstrated significant changes in fluorescence and color in the presence of cyanide, showcasing their potential in chemical sensing applications (Wang et al., 2015).

Properties

IUPAC Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-3-9-18-14-11(2)6-4-8-13(14)21-16(18)17-15(19)12-7-5-10-20-12/h1,4-8,10H,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKNVOQQKYGGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CO3)N2CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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